molecular formula C12H14O5 B7859572 2',4',5'-Trimethoxycinnamic acid

2',4',5'-Trimethoxycinnamic acid

Cat. No. B7859572
M. Wt: 238.24 g/mol
InChI Key: XCEGAEUDHJEYRY-UHFFFAOYSA-N
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Description

2',4',5'-Trimethoxycinnamic acid is a natural product found in Alpinia flabellata and Piper eucalyptifolium with data available.

Scientific Research Applications

  • Metabolism in Rats : Meyer and Scheline (1972) investigated the metabolism of 3,4,5-trimethoxycinnamic acid in rats, finding that it undergoes various metabolic reactions such as hydrogenation, O-demethylation, and dehydrogenation, with metabolites partly excreted as glucuronide and/or sulphate conjugates (Meyer & Scheline, 1972).

  • Degradation by Bacteria : Research by Donnelly and Dagley (1981) demonstrated that a strain of Pseudomonas putida can degrade 3,4,5-trimethoxycinnamic acid, releasing methanol from the methoxyl group (Donnelly & Dagley, 1981).

  • Cholinesterase Inhibitory Activity : A study by Kos et al. (2021) evaluated the cholinesterase inhibitory activity of a series of 3,4,5-trimethoxycinnamates, including 3,4,5-trimethoxycinnamic acid, demonstrating its potential in treating neurodegenerative diseases like Alzheimer’s (Kos et al., 2021).

  • Anti-stress and Sedative Effects : Kawashima et al. (2004) found that 3,4,5-trimethoxycinnamic acid exhibits sedative effects and can prolong sleeping time in mice under stress conditions (Kawashima et al., 2004).

  • Hypocholesterolemic and Choleretic Effects : Cebrián de la Serna et al. (2015) reported that 2',4',5'-Trimethoxycinnamic acid has significant hypocholesterolemic and choleretic effects, suggesting its potential in treating high cholesterol and gallbladder diseases (Cebrián de la Serna et al., 2015).

  • Biological Activities of Derivatives : Zhao et al. (2019) summarized the synthesis and biological activity of TMCA derivatives, noting their diverse therapeutic applications including antitumor, antiviral, and anti-inflammatory properties (Zhao et al., 2019).

  • Anxiety and Depression Treatment : Leem and Oh (2015) demonstrated that 3,4,5-trimethoxycinnamic acid ameliorates anxiety and depression-like behaviors in mice, suggesting its potential use in mental health treatments (Leem & Oh, 2015).

  • Effects on Sleep and GABAergic Systems : Lee et al. (2013) found that TMCA enhances pentobarbital-induced sleeping behaviors and alters sleep architecture through GABAergic systems in mice (Lee et al., 2013).

  • Electrophysiological Effects on Heart Cells : Zhao et al. (2013) reported that methyl 3,4,5-trimethoxycinnamate, a related compound, shows potential antiarrhythmic effects in rabbit heart cells (Zhao et al., 2013).

properties

IUPAC Name

3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-9-7-11(17-3)10(16-2)6-8(9)4-5-12(13)14/h4-7H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEGAEUDHJEYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=CC(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260290
Record name 3-(2,4,5-Trimethoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4',5'-Trimethoxycinnamic acid

CAS RN

24160-53-0
Record name 3-(2,4,5-Trimethoxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24160-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4',5'-Trimethoxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024160530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2,4,5-Trimethoxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4',5'-trimethoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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